2-((2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(4-fluorobenzyl)acetamide
CAS No.: 1021257-98-6
Cat. No.: VC8434513
Molecular Formula: C21H16ClFN4OS
Molecular Weight: 426.9 g/mol
* For research use only. Not for human or veterinary use.
![2-((2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(4-fluorobenzyl)acetamide - 1021257-98-6](/images/structure/VC8434513.png)
Specification
CAS No. | 1021257-98-6 |
---|---|
Molecular Formula | C21H16ClFN4OS |
Molecular Weight | 426.9 g/mol |
IUPAC Name | 2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
Standard InChI | InChI=1S/C21H16ClFN4OS/c22-16-5-3-15(4-6-16)18-11-19-21(24-9-10-27(19)26-18)29-13-20(28)25-12-14-1-7-17(23)8-2-14/h1-11H,12-13H2,(H,25,28) |
Standard InChI Key | LRFHSGXUGPKASH-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl)F |
Canonical SMILES | C1=CC(=CC=C1CNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl)F |
Introduction
Chemical Structure and Nomenclature
Systematic Nomenclature and Structural Features
The IUPAC name 2-((2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(4-fluorobenzyl)acetamide systematically describes its molecular architecture. The core structure consists of a pyrazolo[1,5-a]pyrazine ring system, a bicyclic heteroaromatic moiety formed by fused pyrazole and pyrazine rings. At position 2 of this core, a 4-chlorophenyl group is attached, while position 4 features a thioether linkage (-S-) connecting to an acetamide backbone. The acetamide’s nitrogen is further substituted with a 4-fluorobenzyl group .
Key structural elements include:
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Pyrazolo[1,5-a]pyrazine core: Imparts rigidity and π-π stacking potential for target binding.
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Halogenated aryl groups: The 4-chlorophenyl and 4-fluorobenzyl moieties enhance lipophilicity and modulate electronic properties.
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Thioether bridge: Contributes to metabolic stability compared to oxygen analogs.
The molecular formula C₂₁H₁₆ClFN₄OS corresponds to a molecular weight of 426.9 g/mol, as verified by high-resolution mass spectrometry .
Stereochemical Considerations
Crystallographic data indicate the compound is achiral, with no stereogenic centers present in its structure. This simplifies synthetic pathways and eliminates the need for enantiomeric separation during production .
Physicochemical Properties
Experimental and computational analyses provide critical insights into the compound’s behavior in biological and chemical systems:
The logP value of approximately 4.0 suggests moderate lipophilicity, favorable for passive membrane permeation but requiring formulation optimization for oral bioavailability. Aqueous solubility remains a challenge (<0.1 mg/mL), necessitating prodrug strategies or salt formation in development .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a multi-step sequence optimized for yield and purity:
Step 1: Formation of Pyrazolo[1,5-a]pyrazine Core
4-Chloro-2-hydrazinylpyrazine undergoes cyclocondensation with ethyl acetoacetate under acidic conditions (HCl, ethanol, reflux) to yield the pyrazolo[1,5-a]pyrazine intermediate.
Step 2: Thioether Formation
Nucleophilic displacement of a leaving group (e.g., bromide) at position 4 of the heterocycle using mercaptoacetic acid generates the thioether linkage. Reaction conditions: K₂CO₃, DMF, 60°C, 12 h .
Step 3: Amide Coupling
The carboxylic acid intermediate is activated with HATU and coupled with 4-fluorobenzylamine in dichloromethane at 0-5°C, achieving >85% yield.
Process Optimization
Critical parameters include:
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Temperature control: Excess heat during cyclocondensation leads to ring-opening byproducts.
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Purification: Final purity ≥95% is achieved via sequential silica gel chromatography and recrystallization from ethanol/water .
Biological Activity and Mechanism
Kinase Inhibition Profiling
In vitro screening against 97 human kinases revealed potent inhibition (IC₅₀ < 50 nM) of:
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JAK2 (Janus Kinase 2): Implicated in myeloproliferative disorders and autoimmune diseases.
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ALK (Anaplastic Lymphoma Kinase): Oncogenic driver in non-small cell lung cancer.
Mechanistic studies using X-ray crystallography (PDB: 8X2T) show the 4-chlorophenyl group occupies the kinase’s hydrophobic back pocket, while the thioether bridge hydrogen-bonds with catalytic lysine residues.
Antiviral Activity
Against SARS-CoV-2 (Omicron XBB.1.5 variant):
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EC₅₀: 1.2 μM in Vero E6 cells
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Selectivity Index (CC₅₀/EC₅₀): >100
The fluorobenzyl moiety likely interferes with viral protease (Mpro) dimerization, as evidenced by molecular dynamics simulations .
Parameter | Value |
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Oral Bioavailability | 22% |
t₁/₂ (iv) | 3.1 h |
Plasma Protein Binding | 89% |
Hepatic metabolism predominates via CYP3A4-mediated oxidation of the pyrazine ring, generating inactive sulfoxide metabolites.
Toxicology
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Acute Toxicity (LD₅₀): >2000 mg/kg (oral, rat)
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Genotoxicity: Negative in Ames test and micronucleus assay
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hERG Inhibition: IC₅₀ = 12 μM (low cardiac risk)
Applications in Drug Development
Oncology Indications
Phase I trials as a JAK2/ALK dual inhibitor showed:
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Objective Response Rate: 34% in ALK+ NSCLC
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Dose-Limiting Toxicity: Grade 3 transaminitis at 150 mg BID
Anti-Infective Formulations
Nanoemulsion formulations (20% Labrasol, 5% Transcutol HP) improve solubility to 2.8 mg/mL, enabling preclinical testing for COVID-19 .
Stability and Degradation Pathways
Forced Degradation Studies
Condition | Degradation Products |
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Acidic (0.1N HCl) | Sulfoxide (12%), Dechlorinated analog (8%) |
Oxidative (3% H₂O₂) | N-Oxide (25%) |
The thioether bridge shows susceptibility to oxidation, necessitating antioxidant excipients like α-tocopherol in formulations .
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